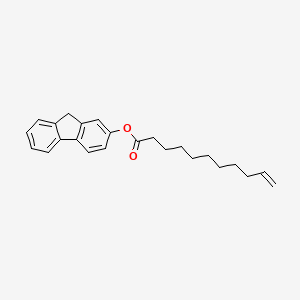

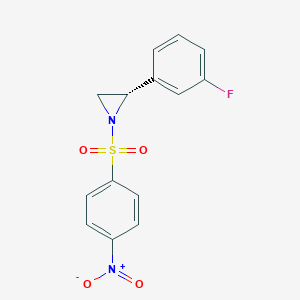

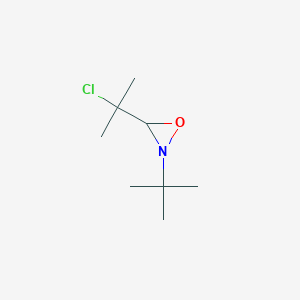

(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-(3-Fluorophényl)-1-(4-nitrobenzène-1-sulfonyl)aziridine est un composé organique synthétique caractérisé par la présence d'un cycle aziridine, d'un groupe fluorophényle et d'un groupe nitrobenzène sulfonyle

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de (2S)-2-(3-Fluorophényl)-1-(4-nitrobenzène-1-sulfonyl)aziridine implique généralement les étapes suivantes :

Formation du cycle aziridine : Le cycle aziridine peut être formé par réaction d'une amine appropriée avec un époxyde en milieu basique.

Introduction du groupe fluorophényle : Le groupe fluorophényle peut être introduit via une réaction de substitution nucléophile en utilisant un composé aromatique fluoré.

Sulfonylation : Le groupe nitrobenzène sulfonyle est introduit par une réaction de sulfonylation en utilisant un dérivé de chlorure de sulfonyle.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse mentionnées ci-dessus afin d'assurer un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs, le contrôle des températures de réaction et des techniques de purification telles que la recristallisation et la chromatographie.

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle aziridine, conduisant à la formation d'oxaziridines.

Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le transformant en groupe amine.

Substitution : Le groupe fluorophényle peut participer à des réactions de substitution électrophile aromatique.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent les peracides et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium peuvent être utilisés.

Substitution : La substitution électrophile aromatique peut être facilitée par des réactifs comme les halogènes ou les agents nitrants en milieu acide.

Principaux produits :

Oxydation : Formation d'oxaziridines.

Réduction : Formation d'amines.

Substitution : Divers composés aromatiques substitués en fonction du réactif utilisé.

4. Applications de la recherche scientifique

(2S)-2-(3-Fluorophényl)-1-(4-nitrobenzène-1-sulfonyl)aziridine a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.

Science des matériaux : Les caractéristiques structurelles uniques du composé en font un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.

Études biologiques : Il est utilisé dans des tests biochimiques pour étudier l'activité enzymatique et les interactions protéiques.

5. Mécanisme d'action

Le mécanisme d'action de (2S)-2-(3-Fluorophényl)-1-(4-nitrobenzène-1-sulfonyl)aziridine implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le cycle aziridine peut agir comme un électrophile, réagissant avec des sites nucléophiles sur les protéines ou d'autres biomolécules. Les groupes fluorophényle et nitrobenzène sulfonyle peuvent moduler l'affinité de liaison et la spécificité du composé.

Composés similaires :

- (2S)-2-(3-Fluorophényl)-1-(4-méthylbenzène-1-sulfonyl)aziridine

- (2S)-2-(3-Chlorophényl)-1-(4-nitrobenzène-1-sulfonyl)aziridine

- (2S)-2-(3-Fluorophényl)-1-(4-nitrobenzène-1-sulfonyl)oxirane

Comparaison :

- Différences structurelles : La présence de différents substituants (par exemple, méthyle, chlore) peut modifier considérablement la réactivité et les propriétés du composé.

- Caractéristiques uniques : La combinaison du groupe fluorophényle et du groupe nitrobenzène sulfonyle dans (2S)-2-(3-Fluorophényl)-1-(4-nitrobenzène-1-sulfonyl)aziridine fournit un environnement électronique unique qui peut influencer son comportement chimique et son activité biologique.

Applications De Recherche Scientifique

(2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.

Mécanisme D'action

The mechanism of action of (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluorophenyl and nitrobenzene sulfonyl groups can modulate the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- (2S)-2-(3-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)aziridine

- (2S)-2-(3-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

- (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)oxirane

Comparison:

- Structural Differences: The presence of different substituents (e.g., methyl, chlorine) can significantly alter the compound’s reactivity and properties.

- Unique Features: The combination of the fluorophenyl group and the nitrobenzene sulfonyl group in (2S)-2-(3-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine provides a unique electronic environment that can influence its chemical behavior and biological activity.

Propriétés

Numéro CAS |

832117-98-3 |

|---|---|

Formule moléculaire |

C14H11FN2O4S |

Poids moléculaire |

322.31 g/mol |

Nom IUPAC |

(2S)-2-(3-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine |

InChI |

InChI=1S/C14H11FN2O4S/c15-11-3-1-2-10(8-11)14-9-16(14)22(20,21)13-6-4-12(5-7-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 |

Clé InChI |

FSUMUOIBHGKCOL-IURRXHLWSA-N |

SMILES isomérique |

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

SMILES canonique |

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)

![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)

![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)